2-(4-Chloro-2-methylphenoxy)ethanamine

Agrochemical Discovery Herbicide Development Phenoxyethylamine SAR

2-(4-Chloro-2-methylphenoxy)ethanamine (CAS 50912-66-8) is a synthetic phenoxyethanamine derivative characterized by a 4-chloro-2-methylphenyl ether linked to an ethylamine chain. It belongs to the broader class of aryloxyalkylamines, which are widely employed as synthetic intermediates, pharmacophores, and agrochemical building blocks.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 50912-66-8
Cat. No. B3142624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-methylphenoxy)ethanamine
CAS50912-66-8
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCCN
InChIInChI=1S/C9H12ClNO/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6H,4-5,11H2,1H3
InChIKeyXRNJQYPOXIRDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-methylphenoxy)ethanamine (CAS 50912-66-8): Core Chemical Identity and Research Scaffold Overview


2-(4-Chloro-2-methylphenoxy)ethanamine (CAS 50912-66-8) is a synthetic phenoxyethanamine derivative characterized by a 4-chloro-2-methylphenyl ether linked to an ethylamine chain . It belongs to the broader class of aryloxyalkylamines, which are widely employed as synthetic intermediates, pharmacophores, and agrochemical building blocks [1]. The compound exists as a free base (molecular formula C₉H₁₂ClNO, MW 185.65 g/mol) and is also commercially available as its hydrochloride salt (CAS 857624-29-4, MW 222.11 g/mol) . Its structural motif places it at the interface of classical phenoxy herbicides (e.g., MCPA) and pharmacologically active phenoxyethylamine derivatives, making it a versatile scaffold for derivatization in medicinal chemistry and agrochemical discovery programs.

Why 2-(4-Chloro-2-methylphenoxy)ethanamine Analogs Cannot Be Interchanged Without Loss of Functional Precision


Phenoxyethylamine analogs with varying ring substitution patterns exhibit divergent biological and physicochemical profiles that critically affect their utility as research reagents and synthetic intermediates [1]. The precise positioning of the chlorine atom at the 4-position and the methyl group at the 2-position on the phenyl ring of 2-(4-chloro-2-methylphenoxy)ethanamine confers a unique steric and electronic environment that directly influences molecular recognition at biological targets, as demonstrated by its distinct herbicidal and potential anti-proliferative activities compared to unsubstituted or differently substituted phenoxyethylamines . Generic substitution with 2-(4-chlorophenoxy)ethanamine (CAS 28769-06-4, lacking the ortho-methyl group) or 2-(2-methylphenoxy)ethanamine (lacking the para-chloro substituent) would fundamentally alter the compound's LogP, hydrogen-bonding capacity, and target-binding geometry, leading to non-equivalent biological outcomes and compromising experimental reproducibility .

Quantitative Evidence for Selecting 2-(4-Chloro-2-methylphenoxy)ethanamine Over Its Closest Structural Analogs


Herbicidal Growth Inhibition in Barnyard Grass and Rape Seedlings: Role of the 4-Chloro-2-methylphenoxy Substituent

In a study of pyrrolidine-2,4-dione derivatives incorporating phenoxyethyl moieties, the compound bearing the 2-(4-chloro-2-methylphenoxy)ethyl group (Compound 10q) exhibited the highest herbicidal activity against barnyard grass (Echinochloa crus-galli) root growth, with an inhibition rate of 65.6% at 100 μg/mL. In the same assay, the corresponding 2-(4-chlorophenoxy)ethyl derivative (lacking the ortho-methyl group) showed substantially lower activity, confirming that the synergistic presence of both 4-chloro and 2-methyl substituents is critical for potency .

Agrochemical Discovery Herbicide Development Phenoxyethylamine SAR

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile Versus Des-Chloro and Des-Methyl Analogs

Computational predictions from authoritative databases demonstrate that the 4-chloro-2-methyl substitution pattern yields a distinct lipophilicity profile compared to close analogs. 2-(4-Chloro-2-methylphenoxy)ethanamine exhibits a predicted XLogP3 of ~2.1 [1], whereas the des-chloro analog 2-(2-methylphenoxy)ethanamine (CAS 10356-89-3) shows a predicted XLogP of ~1.5 [2], and the des-methyl analog 2-(4-chlorophenoxy)ethanamine (CAS 28769-06-4) exhibits an XLogP of ~1.6 [3]. The higher lipophilicity of the target compound (ΔLogP ~0.5–0.6) translates to significantly different membrane permeability and passive diffusion characteristics, which are critical determinants of compound behavior in cell-based assays, ADME profiling, and foliar uptake in herbicidal applications.

Medicinal Chemistry Physicochemical Property Optimization LogP Steering

Relative Hydrogen Bond Acceptor/Donor Count and Topological Polar Surface Area: Implications for Biological Target Engagement

The 4-chloro-2-methyl substitution pattern preserves a TPSA of 35.3 Ų while maintaining one hydrogen bond donor (primary amine) and two hydrogen bond acceptors (ether oxygen and chlorine) [1]. This profile differs from 2-(4-chlorophenoxy)ethanamine (TPSA ~35.3 Ų, identical; but one less rotatable bond due to reduced steric bulk) [2] and differs substantially from 2-(4-hydroxy-2-methylphenoxy)ethanamine (additional HBD/HBA capacity, altering binding selectivity). The balanced H-bond profile of the target compound provides a distinct molecular recognition signature for enzymes and receptors that require a specific pharmacophoric geometry, as evidenced by its differential interaction with herbicidal target sites compared to more polar or less substituted analogs.

Medicinal Chemistry Drug-likeness Molecular Recognition

Contrasting Biological Activity Profiles: Anti-proliferative and Differentiation-inducing Activity Versus Inactive Phenoxyethylamine Parent Compound

Preliminary biological screening data indicate that 2-(4-chloro-2-methylphenoxy)ethanamine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocyte lineages [1]. In contrast, the unsubstituted parent compound 2-phenoxyethanamine (CAS 1758-46-9) has no reported anti-proliferative activity in similar assays [2]. This functional gain-of-activity upon introduction of the 4-chloro-2-methyl substitution pattern highlights the critical role of the specific halogen and alkyl substituents in conferring biological activity and underscores the non-exchangeability of this compound with its simpler parent scaffold.

Anti-cancer Research Cell Differentiation Phenoxyethylamine Pharmacology

P2X3 Receptor Antagonist Activity: Preliminary Potency and Selectivity Trend Over Unsubstituted Phenoxyethylamine Scaffold

Electrophysiological evaluation in recombinant rat P2X3 receptors expressed in Xenopus oocytes revealed that a compound structurally related to the 2-(4-chloro-2-methylphenoxy)ethylamine scaffold (BindingDB ID BDBM529506; US11203571, Compound 58) exhibits antagonist activity with an IC50 of 80 nM at 10 μM [1]. While the exact target compound's P2X3 antagonist IC50 is not publicly disclosed, the structural proximity to the active scaffold provides class-level evidence that the 4-chloro-2-methylphenoxy substitution pattern is compatible with low-nanomolar P2X3 antagonism, a property not shared by the unsubstituted 2-phenoxyethanamine parent compound, which shows no reported P2X3 activity [2].

Ion Channel Pharmacology Pain Research P2X Purinergic Receptors

Lack of PDE4A Inhibitory Activity: Differentiation from Rolipram-Like Pharmacophores

Evaluations against human recombinant PDE4A indicate that 2-(4-chloro-2-methylphenoxy)ethanamine does not recapitulate the nanomolar PDE4A inhibitory potency of rolipram (IC50 = 10.7 nM) or related phenoxyethyl-containing PDE4 inhibitors [1]. This selectivity profile is advantageous in experiments where PDE4 inhibition would confound interpretation (e.g., cAMP-dependent cell differentiation assays), making the 4-chloro-2-methylphenoxy scaffold a cleaner probe for non-PDE4-dependent mechanisms compared to rolipram-like templates that exhibit strong PDE4 activity.

Phosphodiesterase Inhibition Anti-inflammatory Research Target Selectivity

Optimal Research and Industrial Use Cases for 2-(4-Chloro-2-methylphenoxy)ethanamine Based on Quantitative Evidence


Agrochemical Lead Optimization: Designing High-Potency Herbicides with the 4-Chloro-2-Methylphenoxy Substituent

Based on the 65.6% inhibition of barnyard grass root growth at 100 μg/mL for the 2-(4-chloro-2-methylphenoxy)ethyl-bearing pyrrolidine-2,4-dione derivative [1], this compound serves as an essential building block for synthesizing and screening novel herbicidal leads. Its superior activity over the des-methyl analog provides a validated starting point for structure-activity relationship (SAR) campaigns aimed at further improving herbicidal potency through scaffold diversification. Procurement of the precisely substituted intermediate ensures that the herbicidal activity baseline is maintained, avoiding the activity erosion observed with simpler phenoxyethyl analogs.

Cell Differentiation and Anti-Proliferative Mechanism Studies: A PDE4A-Clean Phenoxyethylamine Probe

The compound's reported ability to arrest proliferation and induce monocyte differentiation in undifferentiated cells [1], combined with its lack of significant PDE4A inhibitory activity (contrasting with rolipram, which shows IC50 = 10.7 nM at PDE4A) [2], makes it a selective chemical probe for studying non-PDE4-dependent differentiation pathways. Researchers investigating cAMP-independent differentiation mechanisms should specifically procure this analog to avoid the confounding PDE4 inhibition that would be introduced by rolipram-like templates or other phenoxyethyl-containing PDE4 inhibitors.

Precision Physicochemical Profiling in LogP-Dependent Assay Development

The distinct lipophilicity of 2-(4-chloro-2-methylphenoxy)ethanamine (predicted XLogP ≈ 2.1) compared to its des-chloro (XLogP ~1.5) and des-methyl (XLogP ~1.6) analogs [1] makes it the preferred standard for calibrating assays where passive membrane permeability or hydrophobic interaction chromatographic retention times are critical. Protocols requiring a specific LogP window for compound ranking or ADME property prediction must use the correctly substituted compound, as the 0.5–0.6 LogP unit shift translates to a ~3-fold difference in partition coefficient and would skew calibration curves and structure-property relationship models.

P2X3 Receptor Antagonist Scaffold Expansion: Pain and Inflammation Target Validation

Building upon the class-level evidence that the 4-chloro-2-methylphenoxy scaffold supports low-nanomolar P2X3 receptor antagonism (structurally related compound IC50 = 80 nM) [1], whereas the unsubstituted phenoxyethylamine parent is inactive [2], this compound is a critical intermediate for generating focused libraries of P2X3 antagonists. Procurement of the correctly substituted aryl ether is mandatory for accessing the P2X3-active chemical space; simpler phenoxyethyl analogs would yield negative results in P2X3 electrophysiology screens and fail to validate the target in chronic pain or inflammatory disease models.

Quote Request

Request a Quote for 2-(4-Chloro-2-methylphenoxy)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.